molecular formula C11H12ClNO3 B1606136 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid CAS No. 40828-92-0

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

Cat. No. B1606136
CAS RN: 40828-92-0
M. Wt: 241.67 g/mol
InChI Key: WWDMQLBWGBGYGS-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid, commonly known as 5-CPA, is an organic acid derivative of the amino acid, phenylalanine. It is a valuable compound in research, as it is used in a variety of scientific applications. 5-CPA is a useful reagent in organic synthesis and has been used in a variety of biochemical and physiological studies. In

Scientific Research Applications

Antileishmanial Applications

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid: has shown potential in the treatment of leishmaniasis. The compound’s ability to inhibit the viability of promastigotes, which are a form of the leishmania parasite, has been evaluated using enzyme activity measurements . This application is crucial as leishmaniasis remains a significant health concern in many parts of the world.

Antimalarial Research

This compound also plays a role in antimalarial research. Derivatives of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid have been synthesized with potent antimalarial activities, offering high percent suppression against Plasmodium berghei in mice models . This is particularly important for developing new treatments against malaria, a disease that affects millions globally.

Neuroscience

In neuroscience, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid is used in proteomics research. It has been identified as an irreversible tryptophan hydroxylase inhibitor, which depletes serotonin in the brain . This application is significant for understanding and treating various neurological disorders that involve serotonin regulation.

Biological Potential

The biological potential of indole derivatives, which include 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid , is vast. These compounds have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Such a wide range of activities makes this compound a valuable tool in multiple areas of biological research.

Clinical Applications

Clinically, 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid and its derivatives have shown diverse pharmacological effects, including anticancer, antiviral, antifungal, antibacterial, anti-inflammatory, and antioxidant activities . These properties are being explored for their therapeutic potential in various diseases.

Industrial Applications

On an industrial scale, the synthesis and application of 5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid involve its use as an intermediate in the production of more complex bioactive molecules. Its derivatives are synthesized through nucleophilic addition–elimination reactions, which are fundamental processes in chemical manufacturing .

properties

IUPAC Name

5-(4-chloroanilino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-4-6-9(7-5-8)13-10(14)2-1-3-11(15)16/h4-7H,1-3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDMQLBWGBGYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354183
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Chlorophenyl)amino]-5-oxopentanoic acid

CAS RN

40828-92-0
Record name 5-(4-Chloroanilino)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)GLUTARAMIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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